Gomesin
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
QCRRLCYKQRCVTYCRGR |
Origin of Product |
United States |
Discovery and Production Methodologies
Initial Isolation and Characterization Approaches
The discovery of gomesin (B1576526) stemmed from investigations into the innate immune systems of invertebrates. Its initial isolation involved meticulous extraction and purification from its natural source, followed by detailed characterization of its structure.
Source Organism and Biological Origin
This compound was first isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana. encyclopedia.pubnih.gov Hemocytes are cells found in the hemolymph of arthropods that play a crucial role in their immune defense system. nih.govnih.gov The peptide is produced by these cells and is a key component of the spider's innate immunity, exhibiting a broad spectrum of activity against various pathogens. encyclopedia.pubnih.gov
Early Extraction and Purification Techniques
The initial extraction of this compound from spider hemocytes involved acidic extraction followed by solid-phase extraction (SPE) using Sep-Pak C18 cartridges. researchgate.net Further purification was achieved through a combination of reversed-phase and size-exclusion high-performance liquid chromatography (HPLC). researchgate.net Capillary Zone Electrophoresis (CZE) was also employed as a technique to separate peptides in the hemolymph extract, contributing to the purification and characterization process. peptide.com These early methods were instrumental in obtaining pure this compound for subsequent structural and functional studies.
Synthetic and Recombinant Production Methodologies
The limited availability of this compound from its natural source necessitated the development of alternative production methods. Both chemical synthesis and recombinant DNA technology have been successfully employed to produce this compound and its analogues.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) has been a cornerstone in producing synthetic this compound. encyclopedia.pubnih.gov This method allows for the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. Two primary chemical strategies have been utilized for the synthesis of this compound:
t-Boc Chemistry: The tert-butyloxycarbonyl (t-Boc) strategy was one of the earlier methods used for the manual synthesis of this compound on a 4-methylbenzhydrylamine (B1223480) resin. oup.com This approach involves the use of the acid-labile t-Boc group to protect the α-amino group of the amino acids.
Fmoc Chemistry: The fluorenylmethyloxycarbonyl (Fmoc) based protection chemistry is now the most commonly used method for this compound synthesis. encyclopedia.pubnih.gov In this strategy, the base-labile Fmoc group is used for Nα-protection, offering milder deprotection conditions compared to the t-Boc method. nih.gov Peptides are typically assembled from the carboxyl terminus to the amino terminus. encyclopedia.pub
| Synthesis Strategy | Protecting Group | Deprotection Condition |
| t-Boc Chemistry | tert-butyloxycarbonyl | Acidic |
| Fmoc Chemistry | 9-fluorenylmethyloxycarbonyl | Basic |
Recombinant DNA Technology for this compound Analogue Production
Recombinant DNA technology has emerged as a powerful tool for the production of this compound analogues. nih.gov This approach allows for the expression of the peptide in microbial systems, offering a scalable and cost-effective production method.
Researchers have successfully produced recombinant analogues of this compound in a bacterial expression system, specifically Escherichia coli. nih.gov To enhance the solubility of the expressed peptides and reduce their potential toxicity to the host cells, a fusion partner, thioredoxin (TrxA), has been utilized. nih.gov The fusion protein is expressed in E. coli cells, and after purification, the this compound analogue is cleaved from the fusion partner and further purified using HPLC. nih.gov This methodology has been instrumental in producing variants of this compound for structure-activity relationship studies. nih.gov
Structural Elucidation and Conformational Analysis
Primary and Secondary Structure Determination
The primary structure of Gomesin (B1576526) refers to its amino acid sequence, while the secondary structure describes the local folding patterns, such as beta-strands and turns.
Amino Acid Sequencing Methodologies
Initial studies on this compound's amino acid sequence utilized Edman degradation, a classical method for sequentially removing and identifying amino acids from the N-terminus of a peptide. encyclopedia.pubnih.govmdpi.comnih.govmtoz-biolabs.com More recent research frequently employs mass spectrometry (MS)-based techniques for peptide sequencing due to their high sensitivity and ability to analyze peptides with blocked N-termini or in complex mixtures. encyclopedia.pubnih.govmdpi.comnih.govmtoz-biolabs.com Enzyme digestion and alkylation steps are often performed on purified peptides prior to sequencing to facilitate analysis. encyclopedia.pubnih.gov These methodologies confirmed that this compound is an 18-residue peptide with the sequence ZCRRLCYKQRCVTYCRGR, where 'Z' represents pyroglutamic acid at the N-terminus and the C-terminus is amidated (-NH₂). mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.com
Disulfide Bridge Connectivity and Arrangement
This compound contains four cysteine residues at positions 2, 6, 11, and 15. mdpi.comresearchgate.netencyclopedia.pubnih.govplos.orgoup.comnih.gov These cysteine residues form two intramolecular disulfide bridges, which are crucial for stabilizing the peptide's structure and are related to its resistance to degradation. plos.orgoup.comnih.gov The disulfide bond connectivity has been determined to be Cys²-Cys¹⁵ and Cys⁶-Cys¹¹. plos.orgoup.comnih.govresearchgate.net These disulfide bonds connect the two antiparallel beta-strands of the peptide's beta-hairpin structure. encyclopedia.pubnih.govresearchgate.net Both disulfide bonds adopt a right-handed conformation with a twist angle similar to the low-energy conformation found in disulfide bonds bridging antiparallel beta-strands in other antimicrobial peptides. encyclopedia.pubnih.gov The Cα-Cα distances across these disulfide bonds are approximately 0.38 ± 0.10 nm for Cys⁶-Cys¹¹ and 0.37 ± 0.10 nm for Cys²-Cys¹⁵. encyclopedia.pubnih.gov These distances are notably shorter than those found in disulfide bridges connecting other secondary structure motifs or beta-sheets in larger, more spherical proteins, serving as a marker for high stability. encyclopedia.pubnih.gov
N- and C-Terminal Modifications
This compound features specific modifications at both its N- and C-termini. The N-terminus is modified to pyroglutamic acid (pE), which is a cyclic form of glutamic acid. mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.com This modification can occur spontaneously or enzymatically from an N-terminal glutamine residue. nih.gov The C-terminus of this compound is amidated, meaning the carboxyl group of the C-terminal arginine residue is converted to an amide group (-NH₂). mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.com These terminal modifications contribute to the peptide's neutral charge at the termini and are reported to be important for minimizing enzymatic degradation and improving peptide stability. mdpi.commdpi.com
Three-Dimensional Structural Analysis
The three-dimensional structure of this compound, particularly its beta-hairpin fold, has been extensively studied using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary technique for determining the solution structure of this compound. nih.govoup.comresearchgate.netCurrent time information in Jakarta, ID.nih.govrcsb.orgrcsb.orgnih.gov Two-dimensional (2D) proton NMR experiments, such as COSY, TOCSY, and NOESY, have been used to confirm the peptide sequence and elucidate its three-dimensional structure. encyclopedia.pubnih.govusp.br NMR studies have shown that this compound adopts a well-defined beta-hairpin structure in aqueous solution, consisting of two antiparallel beta-strands connected by a four-residue non-canonical turn (specifically, residues Y7-K8-Q9-R10). mdpi.comencyclopedia.pubnih.govresearchgate.netrcsb.orgnih.govoup.comnih.gov The beta-strands are stabilized by the two inter-strand disulfide bridges and also by inter-strand backbone-backbone hydrogen bonds. encyclopedia.pubnih.govresearchgate.netnih.gov NMR studies have also examined the structure of this compound in membrane-mimicking environments, such as SDS micelles, revealing that the beta-hairpin conformation is maintained. nih.govusp.br The PDB entry 1KFP corresponds to the solution structure of this compound determined by NMR. mdpi.comresearchgate.netrcsb.orgnih.govumich.eduebi.ac.uk
Circular Dichroism (CD) Spectroscopy Investigations
Circular Dichroism (CD) spectroscopy is another valuable tool used to investigate the secondary structure and conformational behavior of this compound, particularly in different environments. nih.govCurrent time information in Jakarta, ID.nih.govusp.brsbbq.org.brresearchgate.netunifesp.br CD studies have shown that this compound exhibits a CD spectrum characteristic of a beta-turn or beta-hairpin structure, especially in the presence of membrane-mimicking environments like SDS micelles. nih.govusp.brsbbq.org.br In contrast, linear analogues of this compound lacking disulfide bonds often display CD spectra typical of unordered (random coil) structures in water, highlighting the importance of disulfide bridges for maintaining the beta-hairpin fold. mdpi.comnih.gov CD spectroscopy has also been used to study the conformational changes of this compound and its analogues upon interaction with membrane systems. sbbq.org.brunifesp.br
Here is a summary of key structural features of this compound:
| Feature | Description |
| Amino Acid Count | 18 residues mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.com |
| Sequence | ZCRRLCYKQRCVTYCRGR-NH₂ (Z = pyroglutamic acid) mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.com |
| Molecular Weight | 2270.4 Da researchgate.netencyclopedia.pubnih.govmdpi.com |
| N-terminus | Pyroglutamic acid (pE) mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.comnih.gov |
| C-terminus | Amidated Arginine (-NH₂) mdpi.comresearchgate.netencyclopedia.pubnih.govmdpi.com |
| Cysteine Residues | 4 (at positions 2, 6, 11, 15) mdpi.comresearchgate.netencyclopedia.pubnih.govplos.orgoup.comnih.gov |
| Disulfide Bridges | 2 (Cys²-Cys¹⁵ and Cys⁶-Cys¹¹) plos.orgoup.comnih.govresearchgate.net |
| Secondary Structure | Beta-hairpin with two antiparallel beta-strands and a non-canonical turn mdpi.comencyclopedia.pubnih.govresearchgate.netrcsb.orgnih.govoup.comnih.gov |
| Beta-Turn | Y7-K8-Q9-R10 mdpi.comresearchgate.netnih.gov |
| PDB ID (Solution Structure) | 1KFP mdpi.comresearchgate.netrcsb.orgnih.govumich.eduebi.ac.uk |
Computational Approaches (e.g., Molecular Dynamics Simulations)
Computational methods, particularly Molecular Dynamics (MD) simulations, have been extensively employed to complement experimental studies in characterizing the structural behavior and membrane interactions of this compound. MD simulations provide detailed insights into the peptide's conformational landscape and its dynamic behavior in different environments at an atomic level.
Coarse-grained MD simulations have been utilized to investigate the molecular mechanisms by which this compound interacts with biological membranes, specifically vesicle and planar bilayer membranes. These simulations have suggested that this compound's interaction with membranes leads to the induction of membrane protrusion and laceration, a mechanism distinct from the stable transmembrane pore formation observed with some other AMPs like melittin (B549807) nih.govciteab.com. The amphiphilic shape of the peptide is considered a key factor influencing this mechanism nih.govciteab.com.
Structural Stability and Conformational Dynamics in Different Environments
This compound's structural stability is primarily conferred by its bicyclic nature, established by two interchain disulfide bonds (Cys2-Cys15 and Cys6-Cys11), and further stabilized by six interchain skeleton-framework hydrogen bonds nih.govwikipedia.orgguidetopharmacology.orgresearchgate.netlipidbook.org. The disulfide bonds adopt a right-handed conformation, consistent with those found in other antimicrobial peptides with antiparallel β-strands wikipedia.orgguidetopharmacology.orglipidbook.org. While the β-strands are relatively rigid, the C-terminus of the peptide exhibits flexibility nih.gov.
The presence of both disulfide bridges is crucial for maintaining the optimal conformation and ensuring high serum stability of this compound nih.gov. Studies comparing this compound with linearized analogues lacking these disulfide bonds have demonstrated that the linearized versions adopt secondary structures dependent on their environment and are rapidly degraded in serum nih.gov. Monocyclic disulfide-bridged analogues, in contrast, tend to assume a turn structure nih.gov. Modifications, such as the replacement of disulfide bonds with lactam bridges, can result in altered conformations and stability profiles, with monocyclic lactam-bridged analogues showing a tendency towards an alpha-helical structure and reduced stability compared to the native peptide nih.gov. Cyclic this compound (cGm), a version with a backbone cyclized at the termini, has shown enhanced stability in human serum compared to native this compound wikipedia.orgguidetopharmacology.orglipidbook.orgnih.gov.
The conformational behavior and stability of this compound are also influenced by its environment, particularly in the presence of membrane-mimetic systems. Interactions with negatively charged lipids or detergent molecules, such as Sodium dodecyl sulfate (B86663) (SDS), can significantly stabilize the β-sheet fold of this compound. This stabilization can occur even in the absence of disulfide bridges when the peptide interacts with negatively charged lipids or detergents nih.gov. Circular Dichroism (CD) studies have indicated that the native this compound structure is remarkably rigid irrespective of the solvent environment, whereas the secondary structures of linearized analogues are highly environment-dependent nih.gov.
This compound exhibits strong interactions with negatively charged SDS, both below and above its critical micelle concentration (CMC) wikipedia.orgwikipedia.org. At low SDS concentrations, the interaction suggests the formation of large detergent-peptide aggregates, while at concentrations at or above the CMC, the peptides appear to insert partially into the micelle core wikipedia.org. The position of specific amino acid residues, such as Tryptophan substitutions in this compound analogues, can influence the peptide's interaction with SDS micelles and the degree of conformational restriction experienced by the residue wikipedia.org.
While temperature can affect the dynamics of this compound, NMR data suggest that the characteristic Cα-Cα distances in the cross-strand disulfide bonds remain independent of temperature lipidmaps.orgcenmed.com. This highlights the inherent structural rigidity imparted by these crucial disulfide linkages.
Structure Activity Relationship Sar Studies and Analogue Design
Elucidating the Role of Disulfide Bridges on Conformation and Bioactivity
The two disulfide bridges (Cys2-Cys15 and Cys6-Cys11) are critical for maintaining Gomesin's rigid β-hairpin conformation and are essential for its full antimicrobial activity and high serum stability. nih.govnih.govnih.govencyclopedia.pubiiitd.edu.in Studies involving the synthesis and analysis of This compound (B1576526) variants with altered or absent disulfide bonds have demonstrated their importance. nih.goviiitd.edu.in
Linearized analogues, where the disulfide bonds are removed (e.g., by replacing cysteine residues with serine), generally exhibit decreased antimicrobial and hemolytic activities compared to the native peptide. mdpi.comnih.gov These linear forms tend to adopt secondary structures that are dependent on the surrounding environment, unlike the rigid structure of native this compound. nih.gov While at least one disulfide bridge is necessary for significant antimicrobial activity, both bridges are required for optimal antimicrobial activity and robust serum stability. nih.goviiitd.edu.in
Monocyclic disulfide-bridged analogues have shown a tendency to adopt a turn structure and were less potent, hemolytic, and serum stable than wild-type this compound. nih.gov In contrast, bicyclic lactam/disulfide-bridged analogues displayed conformation and degradation kinetics similar to native this compound, although their antimicrobial activity varied depending on the position and size of the lactam bridge. nih.gov
Impact of Amino Acid Substitutions and Targeted Modifications
Modifications to the amino acid sequence of this compound have been explored to modulate its properties. These modifications often target residues involved in membrane interaction, charge distribution, or structural stability. mdpi.comresearchgate.net
Modulation of Hydrophobicity and Charge
This compound is a cationic peptide with a net charge of +6 at physiological pH, primarily due to its arginine and lysine (B10760008) residues. mdpi.comresearchgate.netresearchgate.net It also possesses an amphipathic nature with a hydrophobic face formed by residues like Leu5, Tyr7, Val12, and Tyr14. mdpi.comnih.gov Both electrostatic and hydrophobic interactions are important for this compound's antimicrobial activity, particularly its interaction with negatively charged bacterial membranes. nih.govresearchgate.net
Modulating the hydrophobicity and charge through amino acid substitutions can significantly impact membrane binding, cleavage, and cytotoxic action. researchgate.net For example, disrupting the hydrophobic face by substituting hydrophobic residues like Leu5 or Val12 with serine can completely abolish cytotoxicity. nih.gov
Alanine (B10760859) Scanning Mutagenesis
Alanine scanning mutagenesis is a systematic technique used to assess the contribution of individual amino acid residues to peptide function by substituting them with alanine. genscript.comunits.it While the provided search results discuss alanine scanning in the context of other proteins like SARS-CoV-2 Spike protein genscript.comunits.itbiorxiv.orgchemrxiv.org, its application to this compound would involve individually replacing non-alanine residues with alanine and evaluating the effect on bioactivity, conformation, and stability. This approach helps identify critical residues or "hot spots" essential for this compound's activity or interaction with target membranes. genscript.comunits.it
Cyclization Strategies and Their Influence on Bioactivity and Stability
Cyclization, particularly backbone cyclization, has emerged as a promising strategy to improve the stability and bioactivity of peptides, including this compound. nih.govresearchgate.netuq.edu.aunih.gov Cyclic peptides often exhibit enhanced resistance to enzymatic degradation compared to their linear counterparts. mdpi.comnih.gov
Studies on cyclic this compound (cGm) analogues have shown improved stability in human serum and enhanced anticancer and antimalarial activities compared to the native peptide. mdpi.comnih.govuq.edu.aunih.gov While cyclization of this compound increased serum stability and enhanced certain activities, it did not always lead to a significant improvement in activity against all microorganisms, such as Escherichia coli. nih.gov Backbone cyclization can confer conformational constraints that may enhance binding and selectivity towards the target, as well as improve stability. nih.gov
Rational Design and Characterization of Novel this compound Analogues
Rational design of this compound analogues involves incorporating specific modifications based on SAR insights to achieve desired properties. This includes targeted amino acid substitutions, cyclization, and the introduction of non-natural amino acids or other chemical modifications. iiitd.edu.innih.govCurrent time information in Jakarta, ID.biosynth.com
For instance, a rationally designed cyclic this compound analogue, [G1K, K8R]cGm, showed a significant increase in potency against both Gram-positive and Gram-negative bacteria compared to native this compound or cGm, while maintaining high serum stability and low hemolytic activity. nih.gov This highlights the potential of rational design to create analogues with improved therapeutic indices. researchgate.netiiitd.edu.in Characterization of these novel analogues involves assessing their antimicrobial, antifungal, antiparasitic, and anticancer activities, as well as their membrane interactions, structural properties (e.g., using techniques like CD and NMR), and stability in biological fluids. mdpi.comnih.govnih.govencyclopedia.pubiiitd.edu.inresearchgate.netnih.govacs.org
Further studies are needed to fully rationalize the binding affinity and cell-type-specific selectivity of this compound and its variants and to advance their development into therapeutic agents. researchgate.net
Molecular and Cellular Mechanisms of Action
Membrane Interaction and Permeabilization
Gomesin (B1576526), being a cationic peptide, demonstrates a strong affinity for negatively charged membranes, which are characteristic of bacterial and cancer cells, compared to the more neutral membranes of healthy mammalian cells. mdpi.comnih.govnih.govmdpi.comsciforum.net This electrostatic interaction is considered a primary factor in its selective toxicity. mdpi.commdpi.com
Models of Membrane Disruption (e.g., Carpet Mechanism, Pore Formation)
Several models have been proposed to explain how this compound disrupts cell membranes, with the carpet mechanism and pore formation being the most frequently discussed. mdpi.comresearchgate.netnih.gov
Carpet Mechanism: This model suggests that this compound peptides accumulate on the membrane surface, forming a "carpet." Once a threshold concentration is reached, the accumulated peptides cause a detergent-like effect, leading to the disintegration or rupture of the membrane. mdpi.comnih.govresearchgate.netresearchgate.net Evidence supporting this mechanism for this compound includes the sudden rupture of vesicles observed in leakage experiments, preceded by peptide accumulation on the membrane surface. mdpi.comnih.gov
Pore Formation: This model proposes that this compound peptides insert into the lipid bilayer and self-assemble to form pores, creating channels that disrupt membrane integrity and lead to leakage of intracellular contents. plos.orgmdpi.comresearchgate.netnih.gov The clustering of fluorescently labeled this compound on the surface of cancer cells has been suggested as indicative of a pore-forming mechanism. mdpi.com
It is important to note that the exact lytic mechanism of this compound remains unclear, and it is possible that both the carpet and pore-forming mechanisms, or even other mechanisms, contribute to membrane disruption depending on factors such as peptide concentration and membrane composition. plos.orgmdpi.com Stable pore formation, characteristic of some other β-hairpin peptides, has not been consistently observed for this compound. researchgate.net
Biophysical Techniques for Membrane Interaction Analysis (e.g., Giant Unilamellar Vesicles (GUVs), Isothermal Titration Calorimetry (ITC), Fluorescence Leakage Assays)
A variety of biophysical techniques have been employed to study this compound's interaction with membranes and elucidate its mechanism of action. mdpi.comnih.govmdpi.com
Giant Unilamellar Vesicles (GUVs): GUVs are widely used as model membranes to visualize peptide-membrane interactions and observe events like membrane permeabilization or rupture. Studies using GUVs have shown the aggregation of fluorescently labeled this compound on the membrane surface and sudden vesicle rupture, supporting a carpet-like mechanism. nih.govnii.ac.jp
Isothermal Titration Calorimetry (ITC): ITC is used to quantify the thermodynamic parameters of peptide-membrane binding, providing insights into the binding affinity and the driving forces behind the interaction. ITC studies have demonstrated that the interaction of this compound with anionic membranes is highly exothermic and enthalpy-driven, indicating a strong interaction with the membrane surface. researchgate.netacs.orgacs.org
Fluorescence Leakage Assays: These assays measure the release of fluorescent dyes (e.g., carboxyfluorescein (CF) or calcein) entrapped within lipid vesicles or cells upon exposure to this compound, providing a quantitative measure of membrane permeabilization. nih.govresearchgate.netacs.orgplos.org Leakage experiments have shown that this compound permeabilizes membranes in a concentration-dependent manner and that leakage is enhanced in vesicles containing negatively charged lipids. nih.govmdpi.com
Other techniques used include Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to study this compound's structure in membrane-mimicking environments, and Surface Plasmon Resonance (SPR) to investigate binding kinetics. researchgate.netmdpi.comnih.gov
Role of Membrane Composition and Electrostatic Interactions (e.g., Negatively Charged Lipids)
Membrane composition plays a crucial role in the interaction of this compound with cell membranes. nih.govresearchgate.netmdpi.comsciforum.net The presence of negatively charged lipids is particularly important for this compound's binding and activity. mdpi.comnih.govresearchgate.netnih.govmdpi.com
This compound, with its cationic nature, is electrostatically attracted to the anionic phospholipid head groups that are more abundant in the membranes of bacteria and cancer cells compared to healthy mammalian cells. mdpi.comnih.govnih.govmdpi.comsciforum.net Studies using model membranes with varying lipid compositions have shown increased binding affinity and membrane permeabilization of this compound towards vesicles containing negatively charged lipids such as phosphatidylglycerol (POPG) or phosphatidylserine (B164497) (POPS). nih.govresearchgate.netmdpi.com For instance, CF leakage experiments showed a significantly higher leakage rate for vesicles composed of POPC/POPG compared to neutral POPC vesicles. nih.gov
While electrostatic interactions are primary drivers, hydrophobic interactions also contribute to this compound's membrane binding. researchgate.netnih.gov The presence of cholesterol in membranes can also influence this compound's interaction and cytotoxicity, with some studies suggesting that higher cholesterol content in healthy cells may contribute to their lower susceptibility to this compound compared to cancer cells with lower cholesterol levels. sciforum.net
Here is a table summarizing the effect of negatively charged lipids on this compound's membrane interaction based on research findings:
| Membrane Composition (Model) | Negatively Charged Lipids Present | This compound Binding Affinity | Membrane Permeabilization/Leakage | Source(s) |
| POPC/POPG (e.g., 4:1, 1:1) | Yes (POPG) | Increased | Increased | nih.govresearchgate.netmdpi.comresearchgate.net |
| POPC/POPS (1:1) | Yes (POPS) | Increased | Not explicitly quantified in sources, but expected to be increased based on binding affinity | mdpi.com |
| POPC only | No | Weak | Lower | nih.govmdpi.com |
| POPC/POPE | No | Weak | Not explicitly quantified in sources | mdpi.com |
| PA/PE (1:1) | Yes (PA) | Strong | Disruption observed | researchgate.net |
Interactive Table: Effect of Negatively Charged Lipids on this compound Interaction
Intracellular Targets and Signaling Pathway Modulation
While membrane permeabilization is a primary mechanism, there is also evidence suggesting that this compound may interact with intracellular targets and modulate cellular signaling pathways, particularly in the context of its anti-cancer activity. mdpi.comresearchgate.netplos.org A cyclic version of this compound has been shown to enter cancer cells via endocytic mechanisms and direct membrane penetration, allowing for potential interaction with intracellular components. mdpi.comnih.gov
Effects on Gene Expression Profiles in Target Organisms
Studies have investigated the effects of this compound on the gene expression profiles of target organisms, providing insights into the cellular pathways affected by the peptide. For instance, treatment of Xylella fastidiosa with a sublethal concentration of this compound modulated its gene expression profile. researchgate.netnih.gov DNA microarray hybridizations revealed that some upregulated coding sequences were related to biofilm production. researchgate.netnih.gov This suggests that this compound can influence bacterial behavior not only through direct membrane damage but also by altering gene expression.
Modulation of Cellular Processes (e.g., Cell Cycle Checkpoints, Biofilm Formation)
This compound has been shown to modulate various cellular processes in target organisms. In Xylella fastidiosa, this compound treatment led to an enhancement in biofilm production, with the formed biofilm being thicker than that of untreated cells. researchgate.netnih.gov This modulation of biofilm formation could have implications for bacterial virulence and interaction with host plants. nih.gov
While the provided search results mention cell cycle checkpoints and their relation to biofilm formation in general biological contexts nih.govresearchgate.netfrontiersin.orgnih.gov, there is no direct information in the provided snippets specifically detailing this compound's direct modulation of cell cycle checkpoints in target organisms. However, the modulation of gene expression and cellular processes like biofilm formation by this compound suggests potential indirect effects on the cell cycle or related regulatory pathways.
The interaction of this compound with intracellular targets and its influence on signaling pathways, such as those involved in calcium homeostasis, have also been explored, particularly in cancer cells, contributing to its cytotoxic effects. researchgate.netplos.org
Alteration of Intracellular Ion Levels (e.g., Ca2+)
This compound's cytotoxic effects involve the alteration of intracellular ion levels, particularly calcium (Ca2+). Studies have shown that this compound can induce a rapid and transient elevation of intracellular Ca2+ levels in certain cancer cell lines, such as rat pheochromocytoma PC12 and human neuroblastoma SH-SY5Y cells. plos.orgnih.gov This increase in cytosolic Ca2+ is an early event in the cascade leading to cell death induced by this compound. plos.org
Research indicates that this Ca2+ influx can occur through L-type calcium channels, as evidenced by the inhibition of this compound-induced intracellular calcium elevation and cell death by nimodipine, an L-type calcium channel blocker. nih.gov Following the initial cytosolic Ca2+ increase, there can be an accumulation of Ca2+ in organelles, which can lead to endoplasmic reticulum disturbance and loss of mitochondrial potential, ultimately contributing to cell membrane disruption. plos.org
The involvement of intracellular Ca2+ mechanisms in this compound-induced cell death has been observed in different cell types, including human erythroleukemia K562 cells, where treatment with an intracellular Ca2+ chelator decreased cell death induced by this compound. unifesp.br
| Cell Line | Effect on Intracellular Ca2+ | Inhibition by Nimodipine | Reference |
| PC12 (Rat Pheochromocytoma) | Rapid and transient elevation | Yes | nih.gov |
| SH-SY5Y (Human Neuroblastoma) | Implicated in cell death | Yes | nih.gov |
| K562 (Human Erythroleukemia) | Increase in levels | Not specified | unifesp.br |
Distinction from Stereospecific Receptor-Mediated Mechanisms
This compound's mechanism of action is generally considered to be distinct from stereospecific receptor-mediated mechanisms. mdpi.comoup.com Unlike drugs that bind to specific protein receptors to exert their effects, this compound primarily interacts directly with cell membranes. nih.govmdpi.comoup.comcutm.ac.in
The interaction of this compound with membranes is largely driven by electrostatic interactions between its cationic nature and the negatively charged phospholipid head groups present on the surface of target cell membranes, such as those of bacteria, fungi, and cancer cells. nih.govmdpi.comacs.orgmdpi.com This initial electrostatic attraction facilitates the peptide's binding to the membrane surface. acs.orgmdpi.com
Following membrane binding, this compound is thought to permeabilize the membrane through lipid-dependent processes, such as the carpet or pore-forming mechanisms. mdpi.comresearchgate.net These mechanisms involve the peptide disrupting the lipid bilayer structure directly, rather than activating or blocking specific protein receptors. mdpi.commdpi.comresearchgate.net
Studies have explicitly stated that this compound does not act via a stereospecific receptor for several bacterial and fungal strains. oup.comoup.com This non-receptor mediated interaction with the cell membrane is a key aspect of its mechanism of action, contributing to its broad-spectrum activity against different types of cells. oup.comresearchgate.net
| Mechanism Type | Description | Involvement of this compound | Reference |
| Stereospecific Receptor-Mediated | Binding to specific protein receptors to trigger downstream signaling events. | No | mdpi.comoup.comoup.com |
| Non-Stereospecific Membrane Interaction | Direct interaction with lipid bilayer, leading to disruption and permeabilization. | Yes | nih.govmdpi.comoup.comresearchgate.net |
Preclinical Biological Activities and Functional Characterization
Antimicrobial Activity Spectrum and Specificity
Gomesin (B1576526) shows potent activity against a wide range of pathogens, including bacteria, fungi, and parasites. mdpi.comencyclopedia.pubmdpi.com Its activity against fungi often surpasses its activity against bacterial strains, suggesting a potentially significant role as an antifungal agent. nih.gov
Antibacterial Effects (Gram-Positive and Gram-Negative Organisms)
This compound demonstrates strong microbicidal activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netnih.govgoogle.com Studies have shown its effectiveness against a variety of strains, including Escherichia coli, Pseudomonas aeruginosa, Salmonella, Klebsiella pneumoniae, and Staphylococcus aureus. mdpi.comgoogle.com The peptide's ability to target bacterial membranes is related to its positive charge interacting with the negatively charged liposaccharides (LPS) on Gram-negative bacteria and lipoteichoic acid (LTA) on Gram-positive bacteria. mdpi.com
Antifungal Effects (Yeasts and Filamentous Fungi, e.g., Cryptococcus neoformans, Candida albicans)
This compound is highly effective against clinically significant yeasts and filamentous fungi, including Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net Its antifungal activity has been observed at lower concentrations compared to some conventional antifungal drugs like fluconazole (B54011). nih.gov Furthermore, synergistic effects have been shown when this compound is used in combination with fluconazole against C. albicans. nih.govnih.gov In vitro studies have demonstrated that this compound can effectively damage fungal membranes, leading to rapid fungicidal effects. nih.gov An in vivo study using a murine model of candidiasis caused by a clinical isolate of C. albicans showed that this compound treatment effectively reduced the fungal burden in various organs, including the kidneys, spleen, liver, and vagina. nih.govnih.govresearchgate.net this compound's mechanism against C. neoformans involves binding to the cell surface, resulting in membrane permeabilization and cell death. researchgate.net
Antiprotozoal and Antiparasitic Actions (e.g., Leishmania spp., Plasmodium spp.)
This compound exhibits activity against various parasites, including Leishmania spp. and Plasmodium spp. mdpi.comencyclopedia.pubmdpi.comresearchgate.net It has been shown to reduce the population of Leishmania amazonensis promastigotes at micromolar concentrations in vitro. upf.edu Regarding malaria parasites, this compound has demonstrated the ability to inhibit the in vitro growth of intraerythrocytic forms of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains. nih.govfrontiersin.org The calculated IC50 values for this compound against P. falciparum ranged from 75.8 to 86.6 µM. nih.gov this compound also significantly inhibited the exflagellation of male gametes and the formation of ookinetes in Plasmodium berghei in vitro. nih.gov In vivo experiments involving Anopheles stephensi mosquitoes fed on mice infected with P. berghei or P. falciparum and treated with this compound showed a reduction in oocyst formation. nih.govfrontiersin.org
Anticancer Activity in In Vitro and Animal Models
This compound has demonstrated both in vitro and in vivo anticancer activities against several human and murine cancers. mdpi.comencyclopedia.pubmdpi.com
Effects on Cancer Cell Line Viability and Proliferation (e.g., Murine and Human Cancer Cell Lines)
In vitro studies have shown that this compound has cytotoxic activity against a range of murine and human cancer cell lines. mdpi.comencyclopedia.pubnih.govnih.gov This includes activity against melanoma, breast, and colon carcinoma cell lines. nih.gov this compound has been shown to reduce the viability and proliferation of melanoma cells in a dose-dependent manner. nih.govresearchgate.netjcu.edu.auzfin.org For instance, it significantly compromised the proliferation of melanoma cells by activating the p53/p21 cell cycle check-point axis and the Hippo signaling cascade, while attenuating the MAP kinase pathway. nih.govresearchgate.netjcu.edu.auzfin.org this compound's anticancer activity appears to be selective for certain cancer types, showing higher effectiveness against melanoma and chronic myeloid leukemia cell lines compared to cervical cancer cells. nih.gov For example, the concentration required to induce cytotoxicity to 50% of cells (CC50) for this compound against MM96L melanoma cells and K562 chronic myeloid leukemia cells was approximately 5.5 µM, while against HeLa cervical cancer cells, the CC50 was significantly higher at 72.7 µM. nih.gov this compound has also shown antiproliferative and apoptotic effects against devil facial tumour disease (DFTD) cells in vitro, highlighting its potential against this transmissible cancer. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Against Selected Cancer Cell Lines
| Cell Line | Type | Species | CC50/IC50 (µM) | Source |
| MM96L | Melanoma | Human | 5.5 ± 1.1 | nih.gov |
| K562 | Chronic Myeloid Leukemia | Human | 5.5 ± 1.1 | nih.gov |
| HeLa | Cervical Carcinoma | Human | 8.0 - 72.7 | mdpi.comnih.govnih.gov |
| B16F10-Nex2 | Melanoma | Murine | < 5 | nih.gov |
| Murine and Human Tumor Cells | Melanoma, Breast, Colon | Murine, Human | < 5 | nih.gov |
Note: CC50 (Cytotoxic Concentration 50%) or IC50 (Half Maximal Inhibitory Concentration) values represent the concentration of this compound required to reduce cell viability or proliferation by 50%. Ranges are provided where multiple values were reported.
Tumor Growth Inhibition in in vivo Xenograft Models (e.g., Mouse Melanoma, Zebrafish)
Studies in animal models have provided evidence for this compound's ability to inhibit tumor growth in vivo. Topical treatment with a this compound-containing cream significantly delayed tumor growth and increased survival times in a subcutaneous murine melanoma model. mdpi.comnih.gov In this model, the antitumor activity was attributed to a direct effect of this compound on the cancer cells. mdpi.comnih.gov this compound and a this compound-like homolog (HiGom) have also demonstrated antitumoral activity in melanoma AVATAR-zebrafish xenograft tumors. nih.govresearchgate.netjcu.edu.auzfin.org These studies showed that this compound peptides reduced the viability and proliferation of melanoma cells in the zebrafish model and reduced tumor progression in a melanoma xenograft mouse model. nih.govresearchgate.netjcu.edu.auzfin.orgresearchgate.net
Table 2: In Vivo Antitumor Effects of this compound
| Model | Cancer Type | Species | Observed Effect | Source |
| Subcutaneous Xenograft | Murine Melanoma | Mouse | Delayed tumor growth, increased survival times | mdpi.comnih.gov |
| AVATAR-Zebrafish Xenograft | Melanoma | Zebrafish | Antitumoral activity, reduced proliferation | nih.govresearchgate.netjcu.edu.auzfin.orgresearchgate.net |
| Xenograft | Melanoma | Mouse | Reduced tumor progression (using HiGom) | nih.govresearchgate.netjcu.edu.auzfin.orgresearchgate.net |
Manipulation of Key Signaling Cascades in Cancer Cells (e.g., p53/p21, Hippo, MAP kinase)
Preclinical studies have investigated the effects of this compound peptides on key signaling pathways involved in cancer cell proliferation and survival, particularly in melanoma cells. Both native this compound (AgGom) and a this compound-like homolog (HiGom) have been shown to compromise the proliferation of melanoma cells. researchgate.netnih.gov
Research indicates that this compound peptides manipulate several critical signaling cascades. They activate the p53/p21 cell cycle checkpoint axis. researchgate.netnih.govresearchgate.net The p53 pathway is a crucial tumor suppressor network involved in responses to cellular stress, cell cycle control, and apoptosis, with p21 being a key downstream mediator of p53-induced cell cycle arrest. creativebiomart.netimrpress.com this compound treatment led to elevated levels of p53 and p21 proteins in melanoma cells. nih.govresearchgate.net
This compound peptides also activate the Hippo signaling cascade. researchgate.netnih.govresearchgate.net The Hippo pathway is a regulator of cell proliferation and organ size, primarily by controlling the activity of Yes-associated protein (YAP). nih.govresearchgate.net Activation of the Hippo pathway by this compound is indicated by increased levels of phosphorylated YAP at Ser127 (P-YAPSer127), which typically sequesters YAP in the cytosol, preventing its pro-proliferative activity in the nucleus. nih.govresearchgate.net
Conversely, this compound peptides have been shown to attenuate or inhibit the MAP kinase (MAPK) pathway. researchgate.netnih.govresearchgate.net The MAPK pathway is a well-known signaling route that promotes cell proliferation in cancer cells. nih.govresearchgate.net Studies showed that this compound peptides almost abolished the phosphorylation of the p42/44 protein (also known as Phospho ERK), a marker of MAPK pathway activation. nih.govresearchgate.net
Interestingly, studies also observed activation of pro-survival pathways, specifically the AKT and mTOR signaling pathways, in response to this compound peptides in melanoma cells. researchgate.netnih.gov This activation, including over-phosphorylation of AKT at Ser473 and phosphorylation of p70S6 kinase, is hypothesized to be a compensatory cell survival mechanism against this compound-induced effects. researchgate.netnih.gov
The manipulation of these signaling pathways by this compound peptides contributes to their anti-proliferative effects on melanoma cells, leading to a reduced G0/G1 cell population and mildly decreased levels of the proliferating cell nuclear antigen (PCNA). researchgate.netnih.govresearchgate.net
Immune System Modulation and Host Defense Enhancement
This compound has demonstrated the ability to modulate the immune system and enhance host defense mechanisms, particularly in the context of fungal infections. Studies involving Cryptococcus neoformans, the causative agent of cryptococcosis, have shown that this compound can influence the interaction between fungal cells and host phagocytes. researchgate.netoup.comnih.gov
Supplementation of C. neoformans cultures with this compound at a concentration of 1 µM caused a decrease in capsule expression on the fungal cells. researchgate.netoup.comnih.gov The capsule is a major virulence factor for C. neoformans, and its reduction can render the fungal cells more susceptible to clearance by host immune cells. researchgate.net Consequently, this compound treatment rendered fungal cells more susceptible to killing by human brain phagocytes. researchgate.netoup.comnih.gov
In a murine model of candidiasis caused by Candida albicans, treatment with this compound effectively reduced the fungal burden in various organs, including the kidneys, spleen, liver, and vagina. nih.govresearchgate.net This reduction in fungal load suggests an enhancement of host defense mechanisms. While the specific mechanisms of immune modulation are still being elucidated, some studies suggest that this compound might enhance the antimicrobial activity of brain phagocytes and potentially influence the production of cytokines involved in the immune response. researchgate.netoup.com For instance, enhanced production of TNF-α, IFN-γ, and IL-6 was detected in infected mice treated with this compound, suggesting a potential immunomodulatory activity. researchgate.net
Synergistic Effects with Established Antimicrobial Agents (e.g., Fluconazole)
This compound has been investigated for its potential synergistic effects with established antimicrobial agents, particularly the antifungal drug fluconazole. Studies have shown that combining this compound with fluconazole can result in enhanced antifungal activity against certain fungal pathogens, including Candida albicans and Cryptococcus neoformans. nih.govresearchgate.netoup.comnih.govmdpi.com
In vitro studies using the FICI (Fractional Inhibitory Concentration Index) calculation method demonstrated a synergism between this compound and fluconazole against two isolates of Candida albicans (isolate 78 and ATCC 90028). nih.gov Notably, isolate 78 was resistant to fluconazole at concentrations up to 1.5 mM, while this compound was effective at a lower concentration (MIC = 5.5 µM). nih.gov When used in combination, low doses of fluconazole and this compound, which showed limited antimicrobial activity alone, resulted in a strong inhibition of fungal growth of C. neoformans. oup.comnih.gov This synergistic effect was observed at this compound concentrations between 0.1 and 1 µM in association with fluconazole. researchgate.netoup.comnih.gov
The exact mechanism underlying the synergistic effect between this compound and fluconazole is not fully understood, but it is speculated that this compound's ability to induce membrane permeabilization in fungal cells may play a crucial role. nih.govresearchgate.netoup.com By increasing the permeability of the fungal membrane, this compound could facilitate increased entry of fluconazole into the fungal cytoplasm. nih.govresearchgate.netoup.com This increased intracellular concentration of fluconazole could then lead to a more effective inhibition of ergosterol (B1671047) synthesis, the primary mechanism of action for fluconazole, even at lower fluconazole doses. nih.govresearchgate.netoup.comwikipedia.org A similar phenomenon was observed in murine melanoma cells treated with this compound and a monoclonal antibody, where this compound facilitated the entry and action of the antibody through membrane permeabilization. nih.gov
While in vitro studies have shown promising synergistic effects, it is important to note that this synergism has not always been observed in in vivo models. nih.gov For example, in the murine model of vaginal candidiasis, the combination of this compound and fluconazole did not result in a synergistic effect. nih.gov However, in a disseminated candidiasis model in immunosuppressed mice, the combined treatment of this compound and fluconazole produced a statistically significant increase in survival rate compared to individual treatments, suggesting a beneficial interaction in specific in vivo settings. nih.gov
The potential for synergistic effects between this compound and fluconazole highlights the possibility of using this compound in combination therapy to enhance the effectiveness of fluconazole, potentially allowing for lower doses of the conventional antifungal drug and offering an alternative approach to treating infections, including those caused by drug-resistant strains. nih.govresearchgate.netmdpi.comuobasrah.edu.iq
Data Table: In Vitro Synergism of this compound and Fluconazole against C. neoformans
| Compound Alone (1 µM) | Fungal Killing (%) |
| This compound | Partial (~25) |
| Fluconazole | Partial (~25) |
| Combination (1 µM this compound + 1 µM Fluconazole) | High Levels |
Data derived from in vitro studies on Cryptococcus neoformans. oup.comnih.gov
Data Table: In Vitro Antifungal Activity against C. albicans Isolate 78
| Compound | MIC (Minimum Inhibitory Concentration) |
| This compound | 5.5 µM |
| Fluconazole | Resistant up to 1.5 mM |
Genetic and Biosynthetic Pathway Research
Gene Cloning and Precursor Analysis
Molecular cloning and cDNA sequence analysis of Gomesin (B1576526) have revealed that it is synthesized as a precursor protein. nih.gov This precursor undergoes processing to yield the mature, active peptide. The precursor structure includes a signal peptide, typically located at the N-terminus, which is crucial for directing the protein into the secretory pathway. nih.gov In the case of this compound, the precursor contains a signal peptide composed of 23 amino acid residues. nih.gov Following the signal peptide, the precursor includes the sequence corresponding to the mature this compound peptide, and a negative C-terminal region consisting of 43 amino acid residues. nih.gov The presence of a signal peptide suggests that this compound is destined for secretion or storage within cellular compartments. core.ac.uk Analysis of precursor structure, including signal peptide and C-terminal regions, provides insights into the post-translational modifications and processing events required to generate the mature peptide. nih.gov
Gene Expression Regulation in Native Organisms
Research indicates that the this compound gene is constitutively transcribed in the hemocytes of A. gomesiana. nih.gov Hemocytes are the immune cells of invertebrates, analogous to leukocytes in vertebrates, and play a key role in the innate immune response. brunovellutini.comnih.gov Constitutive transcription implies that the gene is continuously active and producing mRNA, rather than being induced only upon infection or specific stimuli. aiimsrishikesh.edu.in This suggests a mechanism where this compound is constantly being produced, allowing for a rapid immune response when needed. The constitutive production and storage of AMPs in hemocyte granules appear to be a common mechanism in arachnids and other invertebrates, differing from the inducible expression observed in some other organisms like Drosophila. core.ac.ukresearchgate.net
Cellular Localization and Storage
Following its synthesis as a precursor, this compound is localized and stored within hemocyte granules. nih.govbrunovellutini.comnih.gov Immunofluorescence studies have shown that the C-terminal prodomain of the this compound precursor is localized in these granules, often co-localizing with the mature this compound peptide. brunovellutini.com This indicates that this compound is directed to hemocyte granules as a propeptide. brunovellutini.comnih.gov The storage of this compound in granules allows for its rapid release into the hemolymph (the invertebrate equivalent of blood) upon immune challenge. core.ac.uk This pre-packaged defense mechanism is a key aspect of the spider's innate immunity. While the exact processing of the propeptide to the mature form might occur within the granules or extracellularly after secretion, the presence of the prodomain in the granules strongly suggests that the sorting and storage occur at the precursor stage. brunovellutini.com
Comparative Genomics and Evolutionary Insights of this compound-like Peptides
Comparative genomics involves comparing the genomes of different species to understand evolutionary relationships and the function of genes. news-medical.netplos.org While specific detailed comparative genomics studies focused solely on this compound-like peptides across a wide range of species were not extensively detailed in the provided snippets, the identification of this compound as an AMP from a spider and its structural similarities to other AMPs from different invertebrates (such as tachyplesin from horseshoe crabs and protegrin from pigs) researchgate.net suggest that peptides with similar structures and functions may have evolved in various lineages. Comparative analysis of AMP genes across different arthropod and invertebrate species can provide insights into the evolutionary history of innate immunity and the diversification of antimicrobial peptides. plos.orgresearchgate.netsydney.edu.au The presence of similar mechanisms of constitutive expression and storage in hemocytes among arachnids and other invertebrates further supports a shared evolutionary history of these innate immune strategies. core.ac.ukresearchgate.net Studying this compound-like peptides in other spider species and related arthropods through comparative genomics could reveal conserved motifs, structural features, and regulatory elements, shedding light on the evolutionary pressures that have shaped these important defense molecules.
Advanced Methodological Applications in Gomesin Research
High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, EPR, Fluorescence)
Electron Paramagnetic Resonance (EPR) spectroscopy is another magnetic resonance technique that complements NMR, particularly useful for studying biomacromolecules containing unpaired electrons. nih.gov EPR, often in conjunction with Site Directed Spin Labeling (SDSL), allows for the investigation of protein dynamics and conformational changes. EPR spectroscopy, alongside Circular Dichroism (CD) and fluorescence spectroscopies, has been employed in conformational and functional studies of Gomesin (B1576526) analogues to examine their behavior in different membrane-mimicking environments. rcsb.orgmdpi.comuniprot.org
Fluorescence spectroscopy has been specifically utilized to assess the ability of this compound to permeabilize cell membranes. This is typically achieved by monitoring the leakage of fluorescent markers, such as carboxyfluorescein (CF), from vesicles or cells upon interaction with the peptide.
Calorimetric and Light Scattering Techniques for Interaction Analysis
Calorimetric and light scattering techniques provide valuable thermodynamic and biophysical insights into the interactions of this compound, particularly with model membranes. Isothermal Titration Calorimetry (ITC) is a powerful technique used to characterize the thermodynamics of peptide-lipid interactions. ITC studies have investigated the interaction of this compound with large unilamellar vesicles (LUVs) composed of phospholipid mixtures, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). These studies have shown that the interaction of this compound with anionic membranes is highly exothermic and driven by enthalpy. The intrinsic binding constant of this compound to anionic vesicles has been determined using ITC, with values reported around 10^3 M^-1.
Light scattering techniques, including dynamic light scattering (DLS), are used in parallel with calorimetry and optical microscopy to assess peptide-induced vesicle aggregation. DLS measures fluctuations in scattered light intensity caused by Brownian motion, providing information about particle size distribution and the diffusion coefficient. Analysis of the concentration dependence of the diffusion coefficient can yield the self-interaction or diffusion-interaction parameter (k D), which is indicative of a molecule's propensity for aggregation. Studies have shown that the binding of this compound to vesicles is virtually always accompanied by vesicle aggregation and changes in membrane permeability. The addition of lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PE-PEG) to membranes can attenuate vesicle aggregation without significantly altering this compound's mode of action.
Genomics and Transcriptomics Approaches (e.g., DNA Microarrays, RNA sequencing)
Genomics and transcriptomics approaches, such as DNA microarrays and RNA sequencing (RNA-seq), are powerful tools for analyzing genome-wide gene expression patterns. While the provided search results highlight the capabilities and principles of these techniques in biological research, specific detailed findings on the application of genomics or transcriptomics directly to study the effects of this compound on target organisms at the gene expression level were not extensively detailed.
Generally, RNA sequencing allows for a comprehensive and dynamic view of the transcriptome, enabling the simultaneous quantification of thousands of genes and the detection of novel transcripts. This contrasts with microarrays, which rely on the hybridization of predefined probes and are thus limited to detecting known sequences. These techniques hold significant potential in this compound research for understanding the cellular responses of pathogens or host cells upon exposure to the peptide, by revealing changes in gene expression profiles related to defense mechanisms, metabolic pathways, or stress responses. Although not explicitly detailed in the search snippets regarding this compound, the mention of RNA-Seq and microarray in the context of transcriptome studies and antimicrobial peptides suggests these techniques are relevant for future or ongoing investigations into this compound's broader biological impacts.
Computational and In Silico Modeling for Peptide Design and Mechanism Prediction
Computational and in silico modeling approaches are increasingly vital in peptide research, offering cost-effective and efficient methods for peptide design, structure prediction, and mechanism elucidation. These techniques encompass a range of methods, including molecular modeling, molecular dynamics (MD) simulations, virtual screening, and machine learning (ML) algorithms. nih.gov
Computational tools can predict key physicochemical properties of peptides, such as their three-dimensional structure, hydrophobicity, hydrophilicity, and net charge. They are widely used to predict structure-activity relationships (SAR) and evaluate the potential biological activities of novel or modified peptides. In silico models, including those based on traditional machine learning and deep learning, are employed in the discovery and design of novel peptides with desired properties, such as antimicrobial or anticancer activity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the pharmacological potential of peptides by correlating chemical properties with biological activity.
Molecular modeling techniques, such as molecular docking, can explore peptide-protein interactions, although the inherent flexibility of peptides presents challenges that can be addressed by more computationally intensive methods like molecular dynamics simulations. Virtual screening allows for the rapid identification of potential peptide candidates from large libraries. The integration of artificial intelligence and machine learning has further enhanced peptide discovery by enabling the analysis of vast sequence datasets and the prediction of activity based on learned patterns. While these computational methods are broadly applicable to peptide research and understanding their mechanisms, specific detailed applications of these techniques for de novo this compound design or complex mechanism prediction beyond structural analysis were not prominently featured in the provided search results. However, their general utility in rational peptide design and understanding molecular interactions makes them valuable tools in advancing this compound research.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Other Relevant Identifiers |
| This compound | Not available | UniProt: P82358, PDB: 1KFP |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 5497103 | |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) | 5283509 | |
| 2,2,6,6-tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid (TOAC) | 167486 | |
| Tryptophan (Trp) | 6305 | |
| mPEG-DPPE (representative PEGylated phospholipid) | 59960005 |
Data Table: Summary of Calorimetric and Light Scattering Findings
| Technique | Measurement | Key Finding for this compound Interaction with Anionic Vesicles (POPC/POPG) | Citation |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of interaction, Binding constant | Highly exothermic, enthalpy-driven interaction; K ≈ 10^3 M^-1 | |
| Light Scattering | Peptide-induced vesicle aggregation | Binding is accompanied by vesicle aggregation | |
| Fluorescence Spectroscopy | Membrane permeabilization | Causes changes in membrane permeability leading to CF leakage |
Challenges and Future Directions in Gomesin Research
Comprehensive Elucidation of Molecular Mechanisms Across Diverse Cell Types
A primary challenge in gomesin (B1576526) research is the complete understanding of its molecular mechanisms of action, which appear to vary across different cell types. While membrane disruption is a common theme, the specific interactions and downstream cellular consequences are nuanced and cell-specific.
In cancer cells , this compound's cytotoxicity is initiated by electrostatic interactions with the negatively charged cancer cell membrane. nih.gov This interaction leads to membrane permeabilization and disruption. nih.govplos.org Beyond direct membrane damage, this compound can be internalized by cancer cells, triggering intracellular events. plos.orgnih.govnih.gov These include the induction of apoptosis, the generation of reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential. nih.govnih.gov Furthermore, recent studies have shown that this compound can modulate key signaling pathways that control cell proliferation and death, such as the MAPK and Hippo pathways. nih.gov
For bacterial cells , the primary mechanism is also the disruption of the cell membrane's integrity. nih.gov The cationic nature of this compound allows it to selectively target the negatively charged components of bacterial membranes, leading to rapid cell death. nih.gov
In fungal cells , like Candida albicans and Cryptococcus neoformans, this compound induces membrane permeabilization. mdpi.comresearchgate.netoup.com Interestingly, it also exhibits synergistic activity with conventional antifungal drugs like fluconazole (B54011), suggesting multiple modes of action or an ability to make the fungal cells more susceptible to other agents. researchgate.netoup.comoup.com
The anti-parasitic mechanism of this compound, for instance against Plasmodium, is also believed to involve the permeabilization of the parasite's cell membrane. nih.govmdpi.com
| Cell Type | Primary Molecular Mechanism | Key Intracellular Effects |
|---|---|---|
| Cancer Cells | Membrane permeabilization and disruption nih.govplos.org | Induction of apoptosis, ROS generation, modulation of MAPK and Hippo pathways nih.govnih.gov |
| Bacterial Cells | Disruption of cell membrane integrity nih.gov | - |
| Fungal Cells | Membrane permeabilization mdpi.comoup.com | Synergistic action with antifungal drugs researchgate.netoup.com |
| Parasites (e.g., Plasmodium) | Cell membrane permeabilization nih.govmdpi.com | - |
Rational Design and Engineering for Enhanced Selectivity and Specificity
Native this compound, while potent, can exhibit cytotoxicity towards normal human cells, limiting its therapeutic window. mdpi.com A significant area of research is therefore focused on the rational design and engineering of this compound analogues with improved selectivity and specificity for target cells, such as cancer or microbial cells, while minimizing effects on host cells.
One successful strategy has been the backbone cyclization of this compound to create cyclic this compound (cGm). nih.govmdpi.com This modification has been shown to enhance the peptide's stability in human serum and, in some cases, improve its bioactivity. mdpi.comnih.gov The cyclic structure appears to confer a more constrained conformation that can lead to better target interaction. nih.gov
Amino acid substitution is another key approach. By systematically replacing specific amino acids, researchers have been able to modulate the peptide's properties. For example, the rationally designed cyclic analogue, [G1K,K8R]cGm, demonstrated a 10-fold increase in potency against both Gram-positive and Gram-negative bacteria without a corresponding increase in toxicity to human red blood cells. nih.govnih.gov Another analogue, DsGom, a natural variant rich in histidine, has shown comparable antifungal activity to native this compound but with a significantly better toxicity profile. mdpi.com These studies underscore that the three-dimensional structure of this compound, stabilized by its disulfide bonds, is crucial for its activity. nih.gov
| This compound Analogue | Modification | Enhanced Properties | Reference |
|---|---|---|---|
| Cyclic this compound (cGm) | Backbone cyclization | Increased stability in serum, enhanced anticancer and antimalarial activity nih.gov | nih.gov |
| [G1K,K8R]cGm | Cyclization and amino acid substitution | ~10-fold increased antibacterial potency with low hemolytic activity nih.govnih.gov | nih.govnih.gov |
| DsGom | Natural His-rich analogue | Comparable antifungal activity with significantly lower cytotoxicity mdpi.com | mdpi.com |
| [D-Thr2,6,11,15]-D-Gm | D-amino acid substitution | Increased resistance to degradation and enhanced potency plos.org | plos.org |
Development and Application of Advanced Preclinical in vivo Models
While in vitro studies provide valuable insights into this compound's activity, its therapeutic potential must be validated in preclinical in vivo models that can better mimic the complexity of diseases in a living organism. The development and application of such models are crucial for advancing this compound research.
In oncology , this compound has been evaluated in a murine model of subcutaneous melanoma. nih.govresearchgate.net Topical application of this compound was found to significantly delay tumor growth, demonstrating its potential as a topical agent for certain skin cancers. nih.gov These studies also suggested that this compound's in vivo antitumor effect could be due to a direct cytotoxic effect on both tumor cells and the endothelial cells of the tumor's microvasculature. nih.gov
For infectious diseases , a murine model of candidiasis caused by Candida albicans has been utilized. mdpi.comresearchgate.net In this model, this compound effectively reduced the fungal burden. mdpi.comresearchgate.net Furthermore, in vivo studies have demonstrated a synergistic effect when this compound is used in combination with fluconazole. researchgate.net
In the context of parasitic diseases , in vivo models have been used to assess this compound's ability to inhibit the growth of Plasmodium oocysts in mosquitoes, suggesting its potential as a tool to block malaria transmission. nih.govresearchgate.net
The future of this compound research will likely involve more sophisticated in vivo models, such as humanized mouse models for cancer and infectious diseases, to better predict its efficacy and behavior in humans.
Exploration of Novel Biological Roles and Interactions
Beyond its well-documented cytotoxic activities, emerging research suggests that this compound may have other biological roles. A particularly interesting and novel area of investigation is its immunomodulatory activity . nih.gov
A study in mice demonstrated that this compound can act on the immune system, promoting myeloid differentiation and the activation of monocytes and macrophages. nih.gov This was evidenced by an increase in macrophage phagocytosis and the production of cytokines such as interleukin-6 and monocyte chemoattractant protein-1. nih.gov This immunomodulatory function is distinct from its direct killing of pathogens or cancer cells and suggests that this compound could potentially be used to enhance the host's own immune response to disease.
The exploration of such novel roles is a key future direction for this compound research. Understanding these new functions could open up entirely new therapeutic applications for this compound and its engineered analogues, potentially in areas such as immunotherapy and vaccine development. Further research is needed to identify the specific cellular receptors and signaling pathways involved in these immunomodulatory effects.
Q & A
Q. How is Gomesin’s secondary structure characterized in experimental settings?
this compound’s β-hairpin conformation is confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography, with disulfide bonds (Cys<sup>2</sup>-Cys<sup>15</sup>, Cys<sup>6</sup>-Cys<sup>13</sup>) critical for stability. Circular dichroism (CD) spectroscopy further validates structural integrity under varying pH conditions . HPLC purification using Jupiter C18 columns ensures peptide purity (>95%), while mass spectrometry confirms molecular weight .
Q. What in vitro assays are standard for assessing this compound’s cytotoxicity?
- MTT Assay : Measures metabolic activity to quantify cell viability (e.g., IC50 values <5 µM in murine melanoma cells) .
- LDH Release Assay : Evaluates membrane disruption via extracellular lactate dehydrogenase leakage .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) induction .
- Flow Cytometry : Assesses apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
Q. What modifications are used to study this compound’s structure-activity relationships (SAR)?
- Alanine Scanning : Substitutions (e.g., R3A, L5A, V12A) identify residues critical for cytotoxicity .
- Cyclization : Backbone cyclization enhances proteolytic resistance while retaining β-hairpin conformation .
- D-/L-Proline Substitutions : Modulate β-sheet flexibility and membrane interaction .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s mechanism of action (membrane disruption vs. intracellular targets)?
- Dual-Mode Experiments : Combine membrane permeability assays (e.g., calcein leakage) with intracellular tracking (fluorophore-labeled this compound) .
- Gene Expression Profiling : RNA sequencing identifies upregulated pathways (e.g., p53, p21, MCL1) post-treatment .
- Comparative Models : Use cancer vs. non-cancer cell lines (e.g., DFTD vs. FIBS) to assess selective cytotoxicity .
Q. What computational strategies predict this compound’s interactions with cell membranes?
- Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions, highlighting hydrophobic residues (L5, Y7, V12) and electrostatic potentials .
- Electrostatic Surface Mapping : Identifies cationic regions (e.g., β-turn) favoring anionic cancer cell membranes .
- Free Energy Calculations : Quantify binding affinities to phosphatidylserine-rich membranes .
Q. How are in vivo models optimized to study this compound’s antitumor efficacy?
- Murine Melanoma Models : Subcutaneous tumor assays with topical this compound cream show delayed growth (e.g., 50% reduction in tumor volume at 10 µM) .
- Dose-Response Studies : Test escalating doses to balance efficacy and toxicity (e.g., LD50 determination) .
- Immunohistochemistry : Track peptide distribution and apoptosis markers (e.g., caspase-3) in tumor sections .
Q. What methodologies address this compound’s degradation resistance and bioavailability?
- Protease Stability Assays : Incubate peptides with serum proteases; quantify degradation via HPLC .
- PEGylation : Conjugate polyethylene glycol to enhance half-life .
- Liposomal Encapsulation : Improve cellular uptake in drug-resistant lines .
Methodological Challenges and Solutions
Q. How are contradictory SAR findings validated across studies?
- Consensus Residue Analysis : Cross-reference mutagenesis data (e.g., R3A abolishes activity in DFTD but not in FIBS cells) .
- Meta-Analysis of IC50 Values : Normalize data across cell lines and assay conditions .
Q. What statistical approaches are used to analyze this compound’s multimodal cytotoxicity?
Q. How is reproducibility ensured in this compound synthesis?
- Solid-Phase Synthesis Protocols : Detailed t-Boc strategies using MBHAR resin, HF cleavage, and iterative coupling .
- Batch-to-Batch Consistency : Strict QC via HPLC (>95% purity) and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
